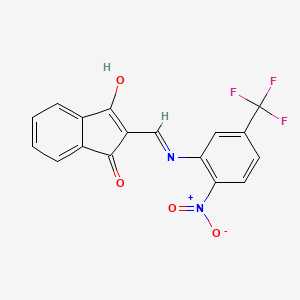

2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione” is a chemical compound that has been used in various applications . It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Aplicaciones Científicas De Investigación

- Indanone Derivatives : Indane-1,3-dione shares structural similarities with indanone, a privileged scaffold in medicinal chemistry. Notable examples include Donepezil (used for Alzheimer’s disease treatment) and Indinavir (used for AIDS treatment) .

- Biologically Active Molecules : Researchers have explored indane-1,3-dione as a synthetic intermediate for designing biologically active compounds . Its close relationship to indanone makes it an attractive candidate for drug development.

- Electron Acceptor : Indane-1,3-dione serves as an electron acceptor in the design of dyes for solar cells applications .

- Photoinitiators : It is also used as a photoinitiator for polymerization processes .

- Indane-1,3-dione-based structures have been employed in photopolymerization reactions . These reactions play a crucial role in creating polymers with specific properties.

- Researchers have explored indane-1,3-dione derivatives for their optical sensing capabilities . These compounds can detect specific analytes or changes in their environment.

- Indane-1,3-dione-based chromophores find use in NLO applications . These materials exhibit nonlinear responses to light, making them valuable for optical devices.

- The chemical reactivity of indane-1,3-dione enables various transformations, including domino reactions . Researchers have explored its use in constructing complex molecular architectures.

Medicinal Chemistry and Drug Design

Organic Electronics

Photopolymerization

Optical Sensing

Non-Linear Optical (NLO) Applications

Chemical Modification and Domino Reactions

Propiedades

IUPAC Name |

3-hydroxy-2-[[2-nitro-5-(trifluoromethyl)phenyl]iminomethyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F3N2O4/c18-17(19,20)9-5-6-14(22(25)26)13(7-9)21-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXCVCTUYQODEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=CC(=C3)C(F)(F)F)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2427831.png)

![2-(2-Bromo-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B2427833.png)

![5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2427834.png)

![N-[4-(aminocarbonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427835.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)

![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)